2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety linked to a pyrimidine ring via a thioacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via a Diels-Alder reaction between a key intermediate and a suitable diene.
Thioacetamide Linkage:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-2-yl)thiourea
Uniqueness
2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)acetamide is unique due to its specific combination of a benzo[d][1,3]dioxole moiety and a pyrimidine ring linked via a thioacetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c14-12(17)6-20-13-15-4-3-9(16-13)8-1-2-10-11(5-8)19-7-18-10/h1-5H,6-7H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMKXFVUKLZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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